3-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide is a synthetic organic compound with a complex structure. It features a methoxyphenyl group, a methylphenyl group, and a pyrrolidinone ring, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base, which is then cyclized with a suitable reagent to form the pyrrolidinone ring. The final step involves the acylation of the pyrrolidinone intermediate with propanoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-(4-hydroxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide.
Reduction: 3-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-5-hydroxypyrrolidin-3-yl]propanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylphenyl groups may facilitate binding to hydrophobic pockets, while the pyrrolidinone ring can interact with active sites through hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-1-(4-methylphenyl)-1-propanone
- 3-(4-methoxyphenyl)-1-phenyl-propenone
- 3-(4-methoxyphenyl)-1-(p-tolyl)prop-2-yn-1-one
Uniqueness
3-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide is unique due to the presence of both a methoxyphenyl and a methylphenyl group, along with a pyrrolidinone ring. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15-3-8-18(9-4-15)23-14-17(13-21(23)25)22-20(24)12-7-16-5-10-19(26-2)11-6-16/h3-6,8-11,17H,7,12-14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSQRXAWRJMUBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)CCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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